Triperiden

Description

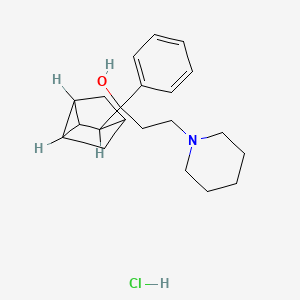

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932778 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-17-5, 33068-73-4 | |

| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triperiden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triperiden mechanism of action in influenza virus

An In-depth Technical Guide on the Core Mechanism of Action of Triperiden in Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known commercially as Norakin, is primarily classified as an anticholinergic agent and is utilized in the management of Parkinson's disease.[1] Beyond its established role in treating movement disorders, preclinical studies have revealed its potential as an antiviral agent, specifically demonstrating inhibitory activity against the influenza virus.[1][2] This has opened up an intriguing area of research into the off-label antiviral properties of a well-established therapeutic. The mechanism by which this compound exerts its anti-influenza effects is not fully elucidated, with current research pointing towards two primary, and not mutually exclusive, hypotheses. This technical guide provides a comprehensive overview of the existing data on this compound's mechanism of action against the influenza virus, intended for researchers and professionals in drug development.

Proposed Mechanisms of Anti-Influenza Action

The antiviral activity of this compound against the influenza virus is thought to occur at the early stages of the viral life cycle, specifically interfering with viral entry into the host cell. Two distinct mechanisms have been proposed based on in vitro studies.

Direct Inhibition of Hemagglutinin (HA) Conformational Change

One proposed mechanism is that this compound directly targets the influenza virus surface glycoprotein, hemagglutinin (HA).[1] HA is crucial for the initial stages of infection, mediating both attachment to host cell receptors and the subsequent fusion of the viral envelope with the endosomal membrane. This fusion process is triggered by a conformational change in the HA protein, which is induced by the acidic environment of the late endosome. It is hypothesized that this compound binds to the HA protein, stabilizing it and preventing the low pH-induced conformational change necessary for membrane fusion.

References

Triperiden: A Technical Guide to its Anticholinergic Properties and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticholinergic Properties and Molecular Targets

Triperiden exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct tissue distribution and downstream signaling cascades.[4] The therapeutic efficacy of this compound in Parkinson's disease is primarily attributed to the blockade of these receptors in the central nervous system, which helps to alleviate symptoms such as tremors and rigidity.[2]

Muscarinic Receptor Subtypes and Signaling Pathways

The five muscarinic receptor subtypes are broadly categorized based on their coupling to different G-proteins:

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by acetylcholine, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[4]

The following diagram illustrates the generalized signaling pathways for the Gq/11 and Gi/o coupled muscarinic receptors that this compound antagonizes.

Quantitative Data: Binding Affinities

As of the date of this publication, specific quantitative binding data (e.g., Ki or IC50 values) for this compound across the five human muscarinic receptor subtypes (M1-M5) is not extensively available in peer-reviewed literature. However, to provide a relevant pharmacological context, the binding affinities of the structurally similar anticholinergic drug, Biperiden (B1667296), are presented below. It is important to note that while Biperiden and this compound share functional similarities, their binding profiles may not be identical.

| Drug | M1 (pA2) | M2 (cardiac α) (pA2) | M2 (ileal β) (pA2) | Selectivity Profile |

| (+)-Biperiden | 9.07 | 7.25 | 8.27 | M1-selective |

| (-)-Biperiden | 5.59 - 6.38 | 5.59 - 6.38 | 5.59 - 6.38 | Non-selective |

Note: Data for Biperiden is derived from functional studies and presented as pA2 values, which are the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.[3] Higher pA2 values indicate higher antagonist potency.

Antiviral Properties and Target

In addition to its anticholinergic effects, this compound has been shown to possess antiviral activity, particularly against influenza A and B viruses.[1] The primary antiviral mechanism of this compound is believed to be the inhibition of the low pH-dependent conformational change of the influenza virus hemagglutinin (HA) protein.[3] This conformational change is essential for the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the host cell cytoplasm. This compound is thought to inhibit this process by increasing the pH of the endosomal compartment.

The proposed workflow for this compound's antiviral action is depicted in the following diagram.

References

- 1. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Norakin (Triperiden): An In-depth Technical Guide on its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norakin (Triperiden), a well-established anticholinergic drug used in the management of Parkinson's disease, has also demonstrated a narrow but notable spectrum of antiviral activity. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of this compound's efficacy against specific viral pathogens, its mechanism of action, and the experimental basis for these findings. The primary antiviral activity of this compound identified in published research is against influenza viruses (Orthomyxoviridae) and measles virus (Paramyxoviridae). The principal mechanism of its anti-influenza activity is attributed to the alkalinization of intracellular acidic vesicles, a critical step for the entry and uncoating of many enveloped viruses. This document provides a detailed analysis of the quantitative data, experimental methodologies, and the molecular pathways involved in this compound's antiviral effects.

Antiviral Spectrum of Activity

The documented antiviral activity of Norakin (this compound) is primarily focused on influenza A and B viruses and measles virus. There is currently no scientific evidence to suggest a broader spectrum of activity against other viral families such as Filoviridae (e.g., Ebola virus), Coronaviridae (e.g., SARS-CoV-2), or arboviruses like Zika and Chikungunya.

Quantitative Antiviral Data

The inhibitory effects of this compound against influenza and measles viruses have been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of Norakin (this compound) against Influenza Virus

| Virus Strain | Cell Line | Assay Type | Endpoint | Concentration | Effect | Citation |

| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | Reduction in Infectivity | 10⁻⁷ M | 10-fold reduction | [1] |

| Influenza A/PR/8/34 (H1N1) | MDCK | Infectivity Assay | Reduction in Infectivity | 10⁻⁵ M | >99% reduction | [1] |

| Influenza A/FPV/Weybridge | Various | Primary Transcription Assay | Inhibition of Transcription | 20 µg/mL | Strong inhibition | [2] |

| Influenza B/Japan/73 | Various | Primary Transcription Assay | Inhibition of Transcription | 20 µg/mL | Strong inhibition | [2] |

Table 2: In Vitro Antiviral Activity of Norakin (this compound) against Measles Virus

| Virus Strain | Cell Line | Assay Type | Endpoint | Concentration | Citation |

| Measles Virus | Vero | Replication Inhibition | 50% Inhibitory Concentration (IC50) | 2-6 µg/mL | [3] |

Table 3: Cytotoxicity Data for Norakin (this compound)

| Cell Line | Assay Type | Endpoint | Concentration | Citation |

| MDCK | Cytotoxicity Assay | Cytotoxic Effects Observed | ≥ 10⁻⁴ M | [1] |

Mechanism of Antiviral Action

The primary mechanism by which Norakin (this compound) exerts its antiviral effect, particularly against influenza virus, is through the disruption of the endocytic pathway by increasing the pH of intracellular vesicles.[1]

Inhibition of Viral Entry and Uncoating

Many enveloped viruses, including influenza virus, rely on a low-pH environment within endosomes to trigger conformational changes in their surface glycoproteins, which facilitates the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm. This compound, as a weak base, accumulates in acidic intracellular compartments like prelysosomal vesicles and endosomes, raising their internal pH.[1] This increase in pH from approximately 5.3 to 6.0 at a concentration of 10⁻⁵ M in MDCK cells prevents the acid-induced conformational changes in the influenza virus hemagglutinin (HA) protein, thereby inhibiting viral fusion and uncoating.[1]

Inhibition of Primary Transcription

For influenza viruses, Norakin has been shown to strongly inhibit primary transcription at a concentration of 20 µg/mL.[2] This suggests that in addition to blocking entry, this compound may interfere with early steps in the viral replication cycle that occur after the viral ribonucleoprotein complexes are released into the cytoplasm. The exact molecular target for this transcriptional inhibition has not been fully elucidated.

The proposed mechanism of action for the anti-influenza activity of Norakin (this compound) is depicted in the following signaling pathway diagram.

References

- 1. Effect of the virostatic Norakin (this compound) on influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Triperiden's Inhibition of Viral Hemagglutinin Conformational Change: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism by which Triperiden (also known as Norakin), an anticholinergic anti-Parkinsonism drug, exerts its antiviral activity against influenza A virus. Contrary to some initial hypotheses suggesting an indirect effect on endosomal pH, compelling evidence indicates that this compound directly targets the viral surface glycoprotein (B1211001) hemagglutinin (HA). It acts by inhibiting the critical low pH-induced conformational change of HA, a process essential for the fusion of the viral envelope with the endosomal membrane and subsequent viral entry into the host cell. This guide provides a comprehensive overview of the supporting evidence, quantitative data, detailed experimental protocols for assessing this inhibitory activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Role of Hemagglutinin in Influenza Virus Entry

Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral hemagglutinin (HA) to sialic acid-containing receptors on the cell surface. Following receptor-mediated endocytosis, the virus-containing endosome undergoes acidification. This drop in pH triggers a dramatic and irreversible conformational change in the HA trimer. The HA1 subunit, which mediates receptor binding, moves aside to expose the "fusion peptide" on the HA2 subunit. This hydrophobic peptide inserts into the endosomal membrane, bringing the viral and endosomal membranes into close proximity and driving membrane fusion. This fusion event creates a pore through which the viral ribonucleoprotein complexes are released into the cytoplasm, initiating viral replication.

Mechanism of Action: this compound as a Direct Inhibitor of HA Conformational Change

Early research into the antiviral properties of this compound provided strong evidence for its direct interaction with and inhibition of influenza A virus hemagglutinin.

Genetic Evidence from Resistant Mutants

Studies involving the generation and characterization of this compound-resistant influenza virus variants have been pivotal in identifying HA as the direct target. In these experiments, a this compound-resistant variant of the fowl plague virus (FPV) strain Weybridge was crossed with a sensitive FPV/Rostock/34 wild-type virus. The resulting Norakin-resistant recombinants consistently inherited their hemagglutinin gene from the resistant parent strain, while most other gene segments were from the sensitive parent. This genetic linkage strongly implicates the HA protein as the determinant of this compound sensitivity and resistance.[1] Further sequencing of the hemagglutinin genes from multiple Norakin-resistant mutants revealed amino acid substitutions primarily located in the HA2 polypeptide.[2] These mutations are thought to destabilize the neutral pH conformation of HA, thereby counteracting the stabilizing effect of this compound and facilitating the conformational change even in the presence of the inhibitor.[2]

Functional Evidence of Conformational Change Inhibition

Functional assays have corroborated the genetic findings by demonstrating this compound's ability to prevent the low pH-induced conformational alterations in HA.

-

Inhibition of Low pH-Induced Hemolysis: Influenza virus can induce the lysis of red blood cells (hemolysis) at low pH, a process mediated by the fusogenic activity of HA. This compound was shown to inhibit this hemolysis when induced by a sensitive FPV strain but had no effect on a Norakin-resistant variant.[1]

-

Protection from Proteolytic Cleavage: The conformational change at low pH exposes new sites on the HA molecule that are susceptible to digestion by proteases like trypsin. In the presence of this compound, the HA1 subunit of a sensitive FPV strain was protected from trypsin digestion at acidic pH, indicating that the protein remained in its native, resistant conformation.[1]

-

Prevention of HA Aggregation: At low pH, the exposed fusion peptides of HA can cause the protein to aggregate, a phenomenon that can be observed with purified HA or liposomes containing HA. This compound was found to prevent the aggregation of autoliposomes containing the hemagglutinin of a sensitive FPV strain at acidic pH.[1]

Together, these lines of evidence strongly support a mechanism where this compound binds to the HA trimer and stabilizes its pre-fusion conformation, thereby preventing the fusogenic conformational changes required for viral entry.

Quantitative Data

| Parameter | Virus Strain(s) | Concentration | Effect | Reference |

| Inhibition of Primary Transcription | Influenza A/FPV/Weybridge, Influenza B/Japan/73 | 20 µg/ml | Strong inhibition | [3] |

Experimental Protocols

The following sections describe the methodologies for key experiments used to demonstrate the effect of this compound on HA conformational change. These are generalized protocols based on standard virological techniques.

Hemolysis Inhibition Assay

This assay measures the ability of a compound to inhibit the fusion of influenza virus with red blood cells (RBCs) at low pH, which results in the release of hemoglobin.

Materials:

-

Purified influenza virus

-

Fresh red blood cells (e.g., chicken or human)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate-phosphate buffer, pH 5.0

-

This compound solution at various concentrations

-

Spectrophotometer

Protocol:

-

Wash RBCs three times with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 1% (v/v) in PBS.

-

In a 96-well V-bottom plate, serially dilute this compound in PBS.

-

Add a standardized amount of purified influenza virus to each well containing the this compound dilutions and incubate at room temperature for 30 minutes to allow for drug-virus interaction.

-

Add the 1% RBC suspension to each well.

-

Incubate the plate at 4°C for 1 hour to allow for viral attachment to the RBCs.

-

Centrifuge the plate to pellet the RBCs and replace the supernatant with pre-warmed citrate-phosphate buffer (pH 5.0) to induce fusion and hemolysis.

-

Incubate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet intact RBCs and cell debris.

-

Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Controls should include virus- and drug-free wells (no hemolysis), virus-only wells (maximum hemolysis), and drug-only wells (to check for drug-induced hemolysis).

-

Calculate the percentage of hemolysis inhibition for each this compound concentration.

Trypsin Susceptibility Assay

This assay is based on the principle that the low pH-induced conformational change in HA exposes a trypsin cleavage site in the HA1 subunit. Inhibition of this change will protect HA from digestion.

Materials:

-

Purified influenza virus

-

This compound solution

-

Acetate (B1210297) buffer, pH 5.0

-

Tris buffer, pH 7.4

-

Trypsin solution

-

Soybean trypsin inhibitor

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment (or Coomassie blue staining)

-

Anti-HA antibodies (for Western blotting)

Protocol:

-

Incubate purified influenza virus with or without this compound at various concentrations for 30 minutes at room temperature.

-

Acidify the samples by adding acetate buffer to a final pH of 5.0 to induce the conformational change. A control sample should be kept at pH 7.4.

-

Incubate at 37°C for 15-30 minutes.

-

Add trypsin to the samples and incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the digestion by adding soybean trypsin inhibitor.

-

Analyze the samples by SDS-PAGE followed by either Coomassie blue staining or Western blotting using anti-HA antibodies.

-

In the absence of the inhibitor, at low pH, the HA1 subunit will be cleaved by trypsin, resulting in smaller protein fragments. In the presence of an effective inhibitor, the HA1 subunit will remain intact, similar to the neutral pH control.

Liposome Fusion Assay (Fluorescence Dequenching)

This assay measures the mixing of lipids between the viral envelope and target liposomes, which is a direct consequence of HA-mediated fusion.

Materials:

-

Purified influenza virus labeled with a lipophilic fluorescent dye (e.g., R18 or DiD) at a self-quenching concentration.

-

Liposomes (e.g., composed of phosphatidylcholine and cholesterol) containing a fluorescent marker in their aqueous phase (e.g., calcein (B42510) or sulforhodamine B) at a self-quenching concentration.

-

This compound solution

-

Buffers at neutral and acidic pH

-

Fluorometer

Protocol:

-

Incubate the fluorescently labeled virus with this compound at various concentrations.

-

Add the target liposomes to the virus-drug mixture.

-

Place the mixture in a fluorometer cuvette and record the baseline fluorescence.

-

Induce fusion by lowering the pH of the solution (e.g., by adding a small volume of acidic buffer).

-

Monitor the increase in fluorescence over time. Lipid mixing will cause the viral membrane dye to dequench, resulting in an increased fluorescence signal. Fusion can also lead to the release of the liposomal content, causing dequenching of the aqueous-phase dye.

-

The rate and extent of fluorescence increase are indicative of the fusion activity. Compare the results from samples with and without this compound to determine the inhibitory effect.

Visualizations

Signaling Pathway: Influenza Virus Entry and Inhibition by this compound

References

- 1. Haemagglutinin of influenza A virus is a target for the antiviral effect of Norakin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping mutations in influenza A virus resistant to norakin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of Norakin on the reproduction of influenza A and B viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Triperiden as an Anti-Parkinson's Agent: A Technical Guide

Introduction

Triperiden, the active ingredient of which is biperiden (B1667296), is a centrally acting anticholinergic agent that has been a component of the therapeutic arsenal (B13267) for Parkinson's disease for several decades.[1] Approved in the United States in 1959, its primary application is in the symptomatic management of Parkinson's disease, particularly the motor symptoms of tremor and rigidity.[1][2] It is also utilized to address extrapyramidal symptoms induced by certain antipsychotic medications.[2] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, pharmacological profile, preclinical and clinical evidence, and key experimental methodologies.

Mechanism of Action: Restoring Neurotransmitter Balance

The therapeutic effect of this compound in Parkinson's disease is rooted in its ability to counteract the neurochemical imbalance that characterizes the condition. In a healthy state, there is a delicate equilibrium between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the striatum, a key brain region for motor control. Parkinson's disease is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction in dopamine (B1211576) levels in the striatum. This dopamine deficit results in a relative overactivity of the cholinergic system, contributing to the cardinal motor symptoms of the disease.[2]

This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] By blocking these receptors in the striatum, it curtails the excessive cholinergic signaling, thereby helping to restore a more balanced neurochemical environment. This reduction in cholinergic hyperactivity is particularly effective in alleviating parkinsonian tremor and rigidity.[2]

Pharmacological Profile

This compound's interaction with muscarinic acetylcholine receptors has been quantified through various in vitro studies. It is a non-selective antagonist across the five subtypes of muscarinic receptors (M1-M5), though it demonstrates a notable preference for the M1 subtype. The (+)-enantiomer of biperiden is significantly more potent than the (-)-enantiomer.

Table 1: Binding Affinity of Biperiden for Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand/Enantiomer | Affinity Measure | Value | Tissue/Cell Line |

| M1 | (+)-Biperiden | pA2 | 9.07 | Rabbit vas deferens |

| M2α (cardiac) | (+)-Biperiden | pA2 | 7.25 | Rat left atrium |

| M2β (smooth muscle) | (+)-Biperiden | pA2 | 8.27 | Guinea-pig ileum |

| M1-M5 | (-)-Biperiden | pA2 | ~5.59 - 6.38 | Various |

| M1 | Biperiden | Ki (nM) | 0.48 | CHO-M1 cells |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher affinity. Ki (inhibitor constant) represents the concentration of an inhibitor required to produce half-maximum inhibition. Lower Ki values indicate higher binding affinity.

Preclinical Research

Preclinical evaluation of anti-Parkinsonian drugs often employs neurotoxin-induced animal models that replicate the dopaminergic neurodegeneration seen in the human condition. Common models include those induced by 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone. Another approach for assessing anticholinergic activity is the use of cholinomimetic agents like oxotremorine (B1194727) to induce parkinsonian-like tremors in rodents. This compound has been effectively used as a positive control in such models to demonstrate the reversal of these tremors, confirming its anticholinergic and anti-tremor activity in vivo.

Clinical Efficacy and Safety

This compound was approved for clinical use based on studies conducted prior to the implementation of modern, stringent clinical trial standards. Early clinical reports from the 1950s indicated its effectiveness in reducing the severity of Parkinson's symptoms, with a pronounced effect on rigidity and tremor.[2] A single-blind study comparing biperiden hydrochloride with benzhexol for the treatment of neuroleptic-induced parkinsonism found both drugs to be highly effective, with all patients showing a favorable response.

While large-scale, placebo-controlled trials with modern endpoints like the Unified Parkinson's Disease Rating Scale (UPDRS) are not extensively documented for this compound, its long-standing clinical use supports its role as an adjunctive therapy for specific motor symptoms.

Common side effects are primarily related to its anticholinergic properties and can include dry mouth, blurred vision, constipation, urinary retention, and cognitive effects such as confusion, particularly in elderly patients.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in human studies, revealing extensive first-pass metabolism and a relatively long elimination half-life.

Table 2: Pharmacokinetic Parameters of Biperiden in Humans

| Parameter | Value | Route of Administration |

| Oral Bioavailability | ~33% | Oral |

| Time to Peak Plasma Conc. (Tmax) | 1.5 hours | Oral (4 mg dose) |

| Peak Plasma Concentration (Cmax) | 4-5 ng/mL | Oral (4 mg dose) |

| Elimination Half-life (t½) | 18.4 - 24 hours | Oral / IV |

| Plasma Protein Binding | 90-95% | - |

| Apparent Volume of Distribution | 24 L/kg | Intravenous |

| Clearance | 12 mL/min/kg | Intravenous |

| Metabolism | Extensive first-pass; hydroxylation | - |

Detailed Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for a specific muscarinic receptor subtype, using this compound (biperiden) as a reference compound.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 154 mM NaCl.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Test compounds and Biperiden at various concentrations.

-

96-well microplate.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM atropine (for non-specific binding), or 25 µL of diluted biperiden or test compound.

-

Add 25 µL of [³H]-NMS at a concentration near its dissociation constant (Kd).

-

Add 200 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well to initiate the binding reaction.

-

Incubate the plate on a shaker for 60-120 minutes at room temperature to reach equilibrium.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity (in counts per minute) using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (wells with atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand (biperiden or test compound).

-

Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound remains a relevant therapeutic option for Parkinson's disease, primarily due to its well-established mechanism of action as a muscarinic antagonist that helps to correct the cholinergic overactivity in the striatum. Foundational research has characterized its pharmacological profile, demonstrating a preference for M1 muscarinic receptors, and preclinical studies have confirmed its efficacy in animal models of parkinsonian tremor. While detailed quantitative data from modern clinical trials are limited, its long history of clinical use attests to its utility in managing specific motor symptoms, particularly tremor and rigidity. The experimental protocols detailed herein provide a basis for the continued investigation of anticholinergic compounds in the context of Parkinson's disease and related movement disorders.

References

Early Studies on Triperiden's Effect on Measles Virus Replication: A Review of Available Literature

Despite a comprehensive search of available scientific literature, no early studies specifically investigating the effect of a compound named "Triperiden" on measles virus replication have been identified. The current body of research on antiviral agents against the measles virus focuses on other compounds, primarily fusion inhibitors, polymerase inhibitors, and broad-spectrum antivirals like ribavirin (B1680618).

While there is extensive research on the mechanisms of measles virus replication and the development of antiviral strategies, "this compound" does not appear in published studies within this context. Research has explored various molecules for their potential to inhibit the measles virus. For instance, a number of nonpeptidic compounds have been identified as fusion inhibitors, preventing the virus from entering host cells, with IC50 values in the micromolar range.[1][2] The mechanism of these inhibitors is thought to involve the stabilization of a pre-fusion conformation of the measles virus fusion protein (MV F), interfering with the conformational changes necessary for membrane fusion.[1][2]

Other research has focused on different classes of molecules. For example, certain carbobenzoxy di- and tripeptides have demonstrated antiviral activity against the measles virus in cell culture, with effective concentrations ranging from 15 to 500 µg/ml.[3] Additionally, the antiviral drug ribavirin has shown in vitro activity against the measles virus, although its clinical efficacy for treating measles remains under investigation and it is not FDA-approved for this indication.[4][5]

The measles virus accomplishes entry into host cells through the coordinated action of its hemagglutinin and fusion glycoproteins.[1] The viral replication cycle involves transcription of viral genes and replication of the RNA genome by the viral polymerase complex, which has also been identified as a potential target for antiviral drug development.[6][7][8]

Given the absence of specific data on this compound, it is not possible to provide a technical guide, data tables, experimental protocols, or signaling pathway diagrams related to its effect on measles virus replication as requested. Researchers and drug development professionals interested in measles virus antivirals are encouraged to consult the existing literature on the aforementioned classes of compounds and viral targets.

References

- 1. Measles virus entry inhibitors: A structural proposal for mechanism of action and the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measles virus entry inhibitors: a structural proposal for mechanism of action and the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of carbobenzosy di- and tripeptides on measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measles Medication: Vitamins, Antivirals, Vaccines, Immunoglobulins [emedicine.medscape.com]

- 5. cdc.gov [cdc.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. The measles virus replication cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triperiden (CAS No. 14617-17-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triperiden, identified by CAS number 14617-17-5 and also known as Norakin, is a synthetically derived compound with a dual mechanism of action. It functions as both an anticholinergic agent, primarily targeting muscarinic receptors, and as an antiviral compound, specifically inhibiting the replication of the influenza virus. This technical guide provides a comprehensive overview of this compound's physicochemical properties, synthesis, pharmacology, pharmacokinetics, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to support further research and development.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14617-17-5 | [1][2] |

| Molecular Formula | C₂₁H₃₀ClNO | [2] |

| Molecular Weight | 347.92 g/mol | [2] |

| IUPAC Name | 1-phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0²,⁶]heptan-3-yl)propan-1-ol;hydrochloride | [2] |

| Appearance | White to off-white powdered solid | [3] |

| Solubility | Soluble in DMSO. | [2] |

| Storage | Store at -20°C for the long term. | [2] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride typically involves a multi-step process, prominently featuring a Mannich reaction followed by a Grignard reaction.[4]

Synthetic Pathway Overview

A common synthetic route commences with 5-ethylene-2-norbornene, which is oxidized to the key intermediate, 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction with piperidine (B6355638) hydrochloride and paraformaldehyde to form a Mannich base. Subsequent reaction of the Mannich base with a phenylmagnesium halide via a Grignard reaction yields the this compound free base. Finally, treatment with hydrochloric acid affords this compound hydrochloride.[4][5]

Experimental Protocols

2.2.1. Preparation of Intermediate II (5-acetyl norbornene)

This protocol is based on the description in patent CN106187948B.[3]

-

Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2-norbornene via selective oxidation.

-

Procedure:

-

In an autoclave, combine 5-ethylene-2-norbornene, a mixed solvent (e.g., acetonitrile-water), and a heavy metal catalyst (e.g., palladium chloride and copper chloride).[5]

-

Displace the air in the autoclave with oxygen.

-

Maintain the reaction temperature at 80-90°C and the pressure at 15-16 atmospheres for 4 hours.[4]

-

Monitor the reaction completion by Gas Chromatography (GC).

-

After completion, cool the mixture to room temperature and filter through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain Intermediate II as a colorless oily liquid.[4]

-

2.2.2. Preparation of Intermediate III (Mannich Base)

This protocol is adapted from patent CN106187948B.[3]

-

Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.

-

Procedure:

-

In a reaction vessel, mix Intermediate II, piperidine hydrochloride, paraformaldehyde, and glacial acetic acid.

-

Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether (2:1).

-

Upon completion, concentrate the mixture to dryness.

-

Add acetone (B3395972) to the residue, stir for 30 minutes, filter, and dry the solid to obtain the hydrochloride salt of Intermediate III.

-

To isolate the free base, dissolve the hydrochloride salt in water and methylene (B1212753) chloride, and adjust the pH to 11-12 with 1N sodium hydroxide (B78521) solution.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to obtain Intermediate III as a colorless oily liquid.

-

2.2.3. Preparation of this compound Hydrochloride

This protocol is based on the description in patent CN106187948B.[3]

-

Objective: To synthesize this compound via a Grignard reaction followed by salt formation.

-

Procedure:

-

Prepare a Grignard reagent (phenylmagnesium bromide) from bromobenzene (B47551) and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a solution of Intermediate III in THF to the Grignard reagent at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the this compound free base (Intermediate V).

-

Dissolve the free base in acetone and cool to 0-5°C.[5]

-

Slowly introduce hydrogen chloride gas until precipitation is complete.[5]

-

Stir for an additional 20 minutes, filter the solid, wash with acetone, and dry under vacuum at 70-75°C to yield this compound hydrochloride as a white powder.[3][5]

-

Quantitative Data from Synthesis

| Step | Product | Yield | Purity (HPLC) | Reference |

| Mannich Reaction | Intermediate III | 86.2% - 86.5% | - | [3] |

| Grignard & Salt Formation | This compound HCl | 93.2% - 97.0% | 99.6% - 99.8% | [3] |

Pharmacology

This compound exhibits two distinct pharmacological activities: anticholinergic and antiviral.

Anticholinergic Activity

This compound acts as a muscarinic acetylcholine (B1216132) receptor antagonist.[6] It has a high affinity for the M1 muscarinic receptor subtype, which is prevalent in the central nervous system.[1] By blocking these receptors, this compound helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia, which is disrupted in Parkinson's disease.[6]

3.1.1. Signaling Pathway

3.1.2. Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| Biperiden (B1667296) | M1 Muscarinic | High Affinity (selective) | [1] |

Antiviral Activity

This compound has been shown to inhibit the replication of influenza A and B viruses.[7] Its mechanism of action is believed to involve the targeting of the viral hemagglutinin (HA) protein.[8] Hemagglutinin is a glycoprotein (B1211001) on the surface of the influenza virus that is crucial for viral entry into host cells.[9] this compound is thought to inhibit the acid-induced conformational change in hemagglutinin, a necessary step for the fusion of the viral and endosomal membranes.[8]

3.2.1. Viral Entry Inhibition Pathway

3.2.2. Quantitative Data: Antiviral Activity

| Virus | Cell Line | IC50 | Reference |

| Influenza A | Chick embryo fibroblast, MDCK, Ehrlich ascites tumour cells | 2-6 µg/mL | [7] |

| Influenza B | Not specified | Active | [7] |

| Measles | Vero cells | 2-6 µg/mL | [7] |

Pharmacokinetics

In Vivo Studies in Rats

A study on the biotransformation of this compound in male Wistar rats following oral administration revealed the following:

-

Six hydroxy metabolites were identified in urine and feces.

-

Hydroxylation occurred on the piperidine and tricyclic moieties, but not the phenyl ring.

-

10-20% of the metabolites were conjugated as sulfates or glucuronides.

-

Approximately 70% of the administered dose and its metabolites were excreted in the urine.[10]

Human Pharmacokinetic Data (for Biperiden)

Pharmacokinetic studies of the closely related drug Biperiden in healthy human subjects provide valuable insights.

| Parameter | Value | Route | Reference |

| Bioavailability | 33 ± 5% | Oral | [11] |

| Elimination Half-life | 1.5 h (rapid phase), 24 h (terminal phase) | IV | [11] |

| Clearance | 12 mL/min/kg | IV | [11] |

| Volume of Distribution | 24 L/kg | IV | [11] |

Analytical Methods

Several analytical methods have been developed for the quantification of this compound (or Biperiden) in various matrices.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method has been reported for the determination of Biperiden in solid dosage forms.[12][13]

5.1.1. Experimental Protocol

-

Chromatographic System:

-

Sample Preparation (Solid Dosage Forms):

5.1.2. Quantitative Data

| Parameter | Value | Reference |

| Linearity Range | 2 - 6 µg/mL | [12][13] |

| Extraction Yield | ≥ 98.4% | [12][13] |

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been developed for the therapeutic drug monitoring of Biperiden in human plasma.[14]

5.2.1. Experimental Protocol

-

Extraction: Salt-assisted liquid-liquid extraction from plasma.[14]

-

Internal Standard: Biperiden-d5.[14]

-

Detection: Mass spectrometry.

5.2.2. Quantitative Data

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 15 ng/mL | [14] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [14] |

| Correlation Coefficient (r²) | > 0.99 | [14] |

Experimental Workflows

In Vitro Antiviral Assay Workflow

In Vivo Pharmacokinetic Study Workflow

Conclusion

This compound is a multifaceted molecule with established therapeutic applications and potential for further development. Its dual anticholinergic and antiviral properties make it a subject of continued interest. This technical guide has consolidated key data and methodologies to provide a solid foundation for researchers and professionals engaged in the study and application of this compound. The detailed protocols and quantitative summaries are intended to facilitate experimental design and data interpretation, while the graphical representations offer a clear visualization of its mechanisms and workflows.

References

- 1. Effects of anticholinergic antiparkinsonian drugs on binding of muscarinic receptor subtypes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]

- 6. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antiviral activity of Norakin (this compound) and related anticholinergic antiparkinsonism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]

- 9. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [this compound (Norakin): biotransformation in vivo and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. A novel method for the therapeutic drug monitoring of biperiden in plasma by GC-MS using salt-assisted liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triperiden (C21H30ClNO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triperiden, with the molecular formula C21H30ClNO, is a synthetic compound recognized for its dual pharmacological activities as an anticholinergic and an antiviral agent. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and methods for its analysis. Furthermore, it elucidates its mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of related therapeutic agents.

Chemical and Physical Properties

| Property | Value (Predicted or from related compounds) | Reference(s) |

| Molecular Formula | C21H30ClNO | [1] |

| Molecular Weight | 347.9 g/mol | [1] |

| IUPAC Name | 1-phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0²,⁶]heptan-3-yl)propan-1-ol hydrochloride | [1] |

| CAS Number | 14617-17-5 | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water and ethanol |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, particularly the Mannich and Grignard reactions, which are commonly used for the synthesis of analogous β-amino alcohols.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps:

-

Mannich Reaction: Formation of a β-amino ketone intermediate.

-

Grignard Reaction: Addition of a phenyl group to the ketone to form the tertiary alcohol.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Tricyclo[2.2.1.0²,⁶]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one (Mannich Base)

-

Reactants: 3-Acetyltricyclo[2.2.1.0²,⁶]heptane, piperidine (B6355638) hydrochloride, and paraformaldehyde.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetyltricyclo[2.2.1.0²,⁶]heptane (1 equivalent), piperidine hydrochloride (1.1 equivalents), and paraformaldehyde (1.5 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of this compound Hydrochloride

-

Reactants: 1-(Tricyclo[2.2.1.0²,⁶]heptan-3-yl)-3-(piperidin-1-yl)propan-1-one and phenylmagnesium bromide.

-

Procedure:

-

Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[2][3]

-

In a separate flask under an inert atmosphere, dissolve the Mannich base from Step 1 in anhydrous diethyl ether.

-

Cool the solution of the Mannich base to 0°C in an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution dropwise to the cooled solution of the Mannich base with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude this compound free base.

-

Dissolve the crude product in diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Analytical Methods

For the quality control and characterization of this compound, a combination of chromatographic and spectroscopic techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.0).

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Temperature: 25°C.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), would be used for identification and structural elucidation.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]⁺ ion: m/z 312.23 (for the free base).

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of the piperidine ring and cleavage of the propanol (B110389) chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound. While specific data for this compound is scarce, the expected chemical shifts can be predicted based on its structure.

Representative ¹H NMR Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.2-7.5 | m | 5H | Aromatic protons (phenyl group) |

| 2.5-3.0 | m | 6H | Protons on carbons adjacent to piperidine N |

| 1.0-2.5 | m | ~18H | Remaining aliphatic protons (piperidine and tricycloheptane) |

| ~4.0 | s | 1H | Hydroxyl proton (exchangeable with D₂O) |

Representative ¹³C NMR Data (Predicted):

| Chemical Shift (ppm) | Assignment |

| 125-145 | Aromatic carbons |

| ~75 | Quaternary carbon bearing the hydroxyl group |

| 45-60 | Carbons of the piperidine ring adjacent to N |

| 20-45 | Remaining aliphatic carbons |

Mechanism of Action

This compound exhibits two distinct pharmacological activities: anticholinergic and antiviral.

Anticholinergic Activity: Muscarinic Receptor Antagonism

This compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses. This action is particularly relevant in the treatment of Parkinson's disease, where it helps to correct the imbalance between dopaminergic and cholinergic systems in the brain. The M1 and M2 subtypes of muscarinic receptors are key targets.

Antiviral Activity: Inhibition of Influenza Hemagglutinin

This compound has been shown to inhibit the replication of the influenza virus. Its mechanism of action involves targeting the viral hemagglutinin (HA) protein. HA is crucial for the virus's entry into host cells. Following endocytosis of the virus, the acidic environment of the endosome triggers a conformational change in HA, which exposes a fusion peptide that mediates the fusion of the viral and endosomal membranes. This compound is thought to bind to HA and stabilize its pre-fusion conformation, thereby preventing the acid-induced conformational change and blocking viral entry.

Conclusion

This compound is a molecule with significant therapeutic potential, acting on two distinct biological targets. This guide has provided a detailed overview of its chemical nature, a plausible synthetic strategy, and analytical methodologies. The elucidation of its mechanisms of action through signaling pathway diagrams offers a clear understanding of its pharmacological effects at the molecular level. Further research to obtain explicit experimental data for this compound will be invaluable for its future development and application.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of Triperiden

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and formulation of Triperiden for in-vivo research, along with comprehensive experimental protocols for its administration.

This compound: Solubility Profile

This compound, an anticholinergic agent, exhibits limited solubility in aqueous solutions. The following table summarizes its solubility in various common solvents. It is important to note that for in-vivo applications, the use of co-solvents and excipients is often necessary to achieve the desired concentration and stability.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL[1] | Ultrasonic assistance may be required for dissolution[1]. |

| Water | Slightly soluble | As a hydrochloride salt, solubility is slightly improved but remains low for many in-vivo applications. For the related compound biperiden (B1667296) hydrochloride, it is described as slightly soluble[2][3]. |

| Ethanol (B145695) | Slightly soluble | Similar to water, the hydrochloride salt of the related compound biperiden is slightly soluble in ethanol[2][4]. |

| Polyethylene Glycol 300 (PEG300) | Miscible | PEG300 is a commonly used co-solvent to enhance the solubility of poorly water-soluble compounds for in-vivo studies[5]. |

| Corn Oil | Soluble (in combination with DMSO) | A formulation of 10% DMSO in 90% corn oil can achieve a this compound concentration of at least 2.5 mg/mL[1]. |

In-Vivo Formulation Protocols

For in-vivo studies, it is crucial to prepare a homogenous and stable formulation of this compound. Below are established protocols for preparing formulations suitable for oral and parenteral administration.

Formulation 1: PEG300 and Tween-80 Based Vehicle for Oral or Parenteral Administration

This formulation is suitable for achieving a clear solution of this compound at a concentration of at least 2.5 mg/mL[6].

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile container, add the required volume of the this compound stock solution.

-

Add PEG300 to the container. The final concentration of PEG300 in the vehicle should be 40%.

-

Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5%.

-

Vortex the mixture until a clear solution is obtained.

-

Add saline to reach the final volume. The final concentration of DMSO should be 10% and saline 45%[6].

-

Vortex the final solution thoroughly before administration.

Formulation 2: SBE-β-CD Based Vehicle for Enhanced Solubility

This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of this compound, achieving a concentration of at least 2.5 mg/mL[6].

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

20% SBE-β-CD in Saline

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile container, add the required volume of the this compound stock solution.

-

Add the 20% SBE-β-CD in saline solution to the container to achieve a final DMSO concentration of 10%[6].

-

Vortex the mixture until the this compound is completely dissolved.

Experimental Protocols for In-Vivo Administration

The following are detailed protocols for the oral and intravenous administration of this compound formulations in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration in Mice

This protocol describes the standard method for oral administration of this compound using a gavage needle.

Materials:

-

This compound formulation

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

1 mL syringe

Protocol:

-

Accurately weigh the mouse to determine the correct dosage volume.

-

Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

-

Gently restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

-

Position the mouse in a vertical orientation.

-

Carefully insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

-

Advance the needle slowly and steadily until it reaches the stomach. Do not force the needle if resistance is met.

-

Administer the formulation slowly and smoothly.

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

Intravenous (IV) Injection in Rats (Tail Vein)

This protocol details the procedure for administering this compound via the lateral tail vein of a rat.

Materials:

-

This compound formulation

-

Restraining device for rats

-

25-27 gauge needle

-

1 mL syringe

-

Heat lamp or warming pad

-

70% ethanol

Protocol:

-

Warm the rat's tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Place the rat in a restraining device.

-

Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

-

Draw the calculated volume of the this compound formulation into the syringe.

-

Position the needle, bevel up, parallel to the vein and insert it into the distal portion of the lateral tail vein.

-

A successful insertion may be indicated by a flash of blood in the hub of the needle.

-

Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse reactions. The maximum recommended volume for a bolus IV injection in rats is 5 ml/kg[7].

This compound's Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist[6]. It non-selectively blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological responses in the central and peripheral nervous systems.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. This compound's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thereby affecting intracellular cyclic AMP (cAMP) levels.

Caption: this compound blocks acetylcholine binding to muscarinic receptors.

Experimental Workflow for In-Vivo Efficacy Study

The following diagram outlines a typical workflow for an in-vivo study evaluating the efficacy of this compound.

Caption: A typical workflow for an in-vivo efficacy study of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. digicollections.net [digicollections.net]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. apexbt.com [apexbt.com]

- 5. Polyethylene Glycol 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for Dissolving Triperiden in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and use of Triperiden solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro cell culture applications. This compound is an anticholinergic agent and an inhibitor of influenza virus multiplication, making it a compound of interest for various research areas.[1] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. These application notes include information on the chemical properties of this compound, a step-by-step protocol for solubilization, recommendations for storage, and a general procedure for treating cultured cells.

Introduction to this compound

This compound, also known as Norakin, is a compound with a molecular weight of 347.92 g/mol .[1] It functions as an anticholinergic agent by acting as an antagonist to muscarinic acetylcholine (B1216132) receptors (mAChRs).[2] These receptors are G-protein coupled receptors involved in a variety of cellular signaling pathways.[3] Additionally, this compound has been shown to inhibit the multiplication of the influenza virus by targeting its haemagglutinin.[1] Given its biological activities, this compound is a valuable tool for in vitro studies in fields such as neurobiology, virology, and cell signaling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 347.92 g/mol | [1] |

| CAS Number | 14617-17-5 | [1] |

| Chemical Formula | C₂₁H₃₀ClNO | [1] |

| Solubility in DMSO | ≥ 33.33 mg/mL (approx. 95.80 mM) | [4] |

| Recommended DMSO concentration in final cell culture medium | ≤ 0.5% | [5] |

| Stock Solution Storage | -20°C or -80°C | [4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Cell culture grade Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional, but recommended)[4]

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (347.92 g/mol ).

-

Mass (mg) = 10 mmol/L * 0.001 L * 347.92 g/mol * 1000 mg/g = 3.48 mg

-

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Solubilization: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4] When stored at -20°C, it is recommended to use the solution within one month; at -80°C, it can be stable for up to six months.[4]

Protocol 2: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general workflow for treating adherent cells in a 96-well plate with this compound. This can be adapted for other plate formats and cell types.

Materials:

-

Cultured cells in appropriate complete medium

-

96-well flat-bottom cell culture plates

-

10 mM this compound stock solution in DMSO

-

Sterile, complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Cell Seeding:

-

Harvest and count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

-

-

Preparation of Working Solutions:

-

On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[5]

-

Prepare a vehicle control by diluting DMSO in the culture medium to the same final concentration as in the highest concentration of the this compound working solution.[2]

-

-

Cell Treatment:

-

Carefully remove the existing medium from the wells.

-

Add 100 µL of the prepared this compound working solutions or the vehicle control medium to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Cellular Response:

-

Following incubation, the cellular response can be assessed using various assays, such as cell viability (e.g., MTT or WST-1 assay), apoptosis assays, or other relevant functional assays.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing this compound solutions and treating cultured cells.

Simplified Signaling Pathway of this compound's Anticholinergic Action

Caption: this compound blocks muscarinic acetylcholine receptor signaling.

References

- 1. Cellular signaling mechanisms for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

Application Notes and Protocols for Utilizing Triperiden in Influenza Virus Studies with Chick Embryo Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A viruses (IAVs) continue to pose a significant threat to public health, necessitating the development of novel antiviral therapeutics. Chick embryo fibroblasts (CEFs) are a valuable in vitro model system for studying influenza virus replication and for the preliminary screening of antiviral compounds. Triperiden (also known as Norakin), an anticholinergic drug, has demonstrated antiviral activity against influenza A viruses.[1] This document provides detailed application notes and protocols for the use of this compound in influenza virus research using CEFs.

This compound's primary antiviral mechanism is attributed to its ability to increase the pH within the prelysosomal compartment (endosomes) of the host cell.[2][3] This elevation in pH inhibits the acid-dependent conformational change of the viral hemagglutinin (HA) protein, a crucial step for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[2][4][5] By preventing this fusion event, this compound effectively blocks the virus from initiating its replication cycle. Some evidence also suggests a direct interaction with the viral HA.[4][5]

These application notes will guide researchers in leveraging CEFs to investigate the anti-influenza properties of this compound, providing a framework for determining its efficacy and mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment evaluating the antiviral efficacy of this compound against an H1N1 influenza strain in chick embryo fibroblasts.

| This compound Concentration (µM) | Virus Titer (PFU/mL) | Percent Inhibition (%) | Cell Viability (%) |

| 0 (Virus Control) | 2.5 x 10^6 | 0 | 100 |

| 0.1 | 1.8 x 10^6 | 28 | 100 |

| 1 | 9.5 x 10^5 | 62 | 100 |

| 10 | 1.2 x 10^5 | 95.2 | 98 |

| 25 | 5.0 x 10^4 | 98 | 95 |

| 50 | 1.5 x 10^4 | 99.4 | 85 |

| 100 (Cytotoxicity Control) | N/A | N/A | 82 |

Experimental Protocols

Preparation and Maintenance of Chick Embryo Fibroblasts (CEFs)

This protocol outlines the primary culture of CEFs, which are essential for the subsequent influenza virus infection and this compound treatment experiments.

Materials:

-

10-day-old embryonated chicken eggs

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

-

Sterile surgical instruments

Procedure:

-

Swab the air sac end of the embryonated eggs with 70% ethanol.

-

Carefully remove the shell and shell membrane to expose the embryo.

-

Aseptically remove the embryo and place it in a sterile petri dish containing PBS.

-

Remove the head, limbs, and internal organs.

-